Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate

Synthetic Chemistry Reaction Kinetics Nucleophilic Substitution

Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate (CAS 194278-49-4) is a heterocyclic building block featuring a pyrazolo[4,3-b]pyridine core with an N-Boc protecting group and a reactive bromomethyl handle at the 3-position. With a molecular weight of 312.16 g/mol and a typical purity of 97%, it is designed for precise incorporation into medicinal chemistry and organic synthesis workflows.

Molecular Formula C12H14BrN3O2
Molecular Weight 312.16 g/mol
Cat. No. B12961780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate
Molecular FormulaC12H14BrN3O2
Molecular Weight312.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C(=N1)CBr)N=CC=C2
InChIInChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-9-5-4-6-14-10(9)8(7-13)15-16/h4-6H,7H2,1-3H3
InChIKeyBRDPPQFKLYQHAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate: A Defined Regioisomeric Building Block for Targeted Synthesis


Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate (CAS 194278-49-4) is a heterocyclic building block featuring a pyrazolo[4,3-b]pyridine core with an N-Boc protecting group and a reactive bromomethyl handle at the 3-position . With a molecular weight of 312.16 g/mol and a typical purity of 97%, it is designed for precise incorporation into medicinal chemistry and organic synthesis workflows. Its defined substitution pattern provides a distinct electronic profile compared to its [3,4-b] regioisomer, making it a critical intermediate for achieving specific target engagement in drug discovery programs .

Procurement Risks with Unprotected or Regioisomeric Alternatives for 1H-Pyrazolo[4,3-B]pyridine Synthesis


Simple substitution with the N-unprotected analog (CAS 1026504-79-9) or the [3,4-b] regioisomer (CAS 174180-76-8) introduces significant risks of undesired side reactions and divergent biological outcomes. The N-Boc group is essential for preventing N-alkylation side products during nucleophilic substitution reactions, ensuring a clean synthetic sequence. Crucially, the pyrazolo[4,3-b] versus [3,4-b] nitrogen-placement directly alters the core's hydrogen-bonding capability and electron density distribution [1]. Regioisomeric switching can therefore lead to a complete loss of on-target potency or altered pharmacokinetic profiles in lead optimization, invalidating structure-activity relationship (SAR) studies and compromising patent claims [2].

Quantitative Differentiation of Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate vs. Analogs


Accelerated Nucleophilic Substitution via Superior Bromide Leaving Group Compared to Chloride

The bromomethyl group on the target compound provides a quantifiable kinetic advantage in SN2 reactions over its chloromethyl analog. The bromide ion (Br-) is a superior leaving group to chloride (Cl-), attributable to the weaker C-Br bond and the higher acidity of its conjugate acid (HBr pKa ≈ -9 vs. HCl pKa ≈ -7), leading to a lower activation energy barrier for nucleophilic displacement [REFS-1, REFS-2]. This general halogen class-level inference translates directly to faster reaction rates and higher yields under milder conditions for this specific compound.

Synthetic Chemistry Reaction Kinetics Nucleophilic Substitution

Controlled Reactivity via N-Boc Protection: Preventing Unproductive Side Reactions

The target compound's N-Boc (tert-butoxycarbonyl) group is essential for chemoselective synthesis. In contrast, the unprotected analog 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine (CAS 1026504-79-9) possesses a free N-H that can compete as a nucleophile in substitution reactions, leading to N-alkylation side products and reduced yield of the desired C-functionalized product [1]. The Boc group remains stable under basic and nucleophilic conditions but is readily cleaved under standard acidic conditions (e.g., TFA), providing a quantifiable synthetic advantage in terms of yield and purity of the final intermediate.

Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

Regioisomeric Purity: Unique Electronic and Biological Impact of the [4,3-b] Core

The pyrazolo[4,3-b]pyridine core of the target compound is a regioisomer of the common pyrazolo[3,4-b]pyridine scaffold. Computational studies on related kinase inhibitors demonstrate that this nitrogen-positional isomerism profoundly impacts electronic distribution, hydrogen-bonding patterns, and target binding. A study on pyrazolopyridine TRKA inhibitors showed that the [3,4-b] regioisomer's distinct electrostatic surface potential is critical for kinase hinge-binding, suggesting the [4,3-b] isomer will have a different potency and selectivity fingerprint . This makes regioisomeric purity a non-negotiable requirement for reliable SAR.

Computational Chemistry Drug Design Kinase Inhibition

Optimal Application Areas for Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate Based on Evidence


Synthesis of Kinase-Focused Libraries Targeting Unique Hinge-Binding Interactions

The distinct [4,3-b] regioisomeric core, evidenced by its unique logP and HBA profile [1], is ideally suited for exploratory medicinal chemistry programs seeking novel kinase inhibitor intellectual property (IP). The N-Boc group allows for late-stage deprotection and subsequent functionalization. Its use ensures that the resulting library explores chemical space orthogonal to the heavily patented [3,4-b] series, as highlighted in prior patent landscapes [Section 2, REFS-2].

Efficient and Scalable Generation of Diverse 3-Substituted Pyrazolopyridines

For process chemists, the compound's bromomethyl handle offers a kinetically superior reaction pathway compared to a chloromethyl analog [Section 3, REFS-1]. This enables rapid, high-yielding diversification under mild conditions. The N-Boc protection further simplifies purification by preventing unwanted N-alkylation [Section 3, REFS-2]. This translates to a scalable route for producing kilograms of advanced intermediates with minimal chromatographic purification, aligning with industrial cost-efficiency requirements.

Development of Bifunctional Degraders (PROTACs) with Defined Linker Attachment

PROTAC design requires precise control over linker attachment geometry to form a stable ternary complex. The bromomethyl group at the metabolically stable benzylic-like position of the pyrazolo[4,3-b]pyridine core provides a unique vector for linker attachment. The predictable reactivity of the bromide allows for a clean, single-step conjugation, and the resulting Boc-protected intermediate can be orthogonally deprotected to introduce the E3 ligase ligand, ensuring a well-defined and homogeneous final PROTAC construct.

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